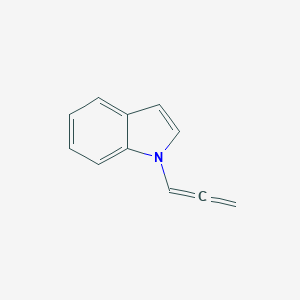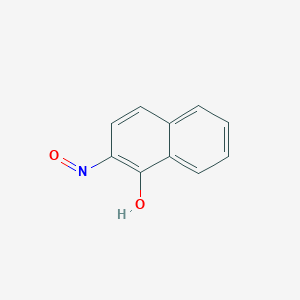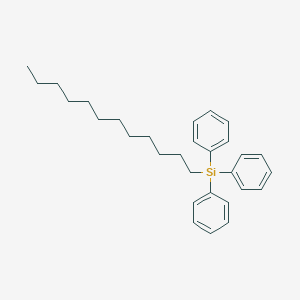
1H-INDOLE,1-(1,2-PROPADIENYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-INDOLE,1-(1,2-PROPADIENYL)- is an organic compound that features an indole moiety attached to a propa-1,2-diene chain. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their presence in many natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-INDOLE,1-(1,2-PROPADIENYL)- typically involves the reaction of indole with propa-1,2-diene under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . Another method involves the use of vinyl triflates and vinylene carbonate in a Pd-catalyzed alkenylation reaction .
Industrial Production Methods: Industrial production of 1H-INDOLE,1-(1,2-PROPADIENYL)- may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Análisis De Reacciones Químicas
Types of Reactions: 1H-INDOLE,1-(1,2-PROPADIENYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-acetic acid derivatives.
Reduction: Reduction reactions can convert the diene moiety to a more saturated form.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens and nitrating agents.
Major Products:
Oxidation: Indole-3-acetic acid derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
1H-INDOLE,1-(1,2-PROPADIENYL)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-INDOLE,1-(1,2-PROPADIENYL)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The indole moiety can bind to multiple receptors, including serotonin receptors and enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
Uniqueness: 1H-INDOLE,1-(1,2-PROPADIENYL)- is unique due to its propa-1,2-diene chain, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
InChI |
InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-9H,1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGQCVHHKHFTAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CN1C=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)








